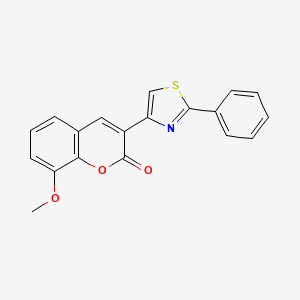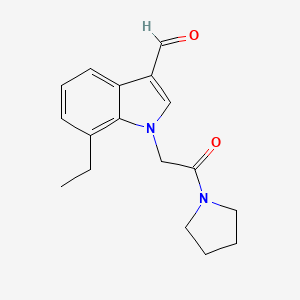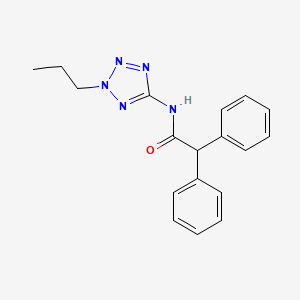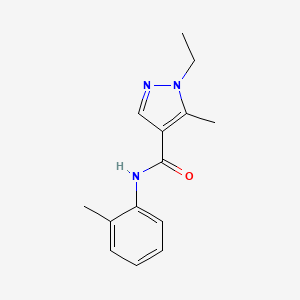![molecular formula C23H20O3 B5721585 [4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone](/img/structure/B5721585.png)
[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone: is an organic compound with the molecular formula C16H16O3 It is a derivative of stilbene, characterized by the presence of two methoxy groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to a Wittig reaction to yield the final product. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide, and the reactions are typically carried out in solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of [4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
相似化合物的比较
- 3,4-Dimethoxyphenylacetic acid
- 2-(3,4-Dimethoxyphenyl)ethanol
- 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol
Comparison:
- 3,4-Dimethoxyphenylacetic acid and 2-(3,4-Dimethoxyphenyl)ethanol share similar methoxy substitutions but differ in their functional groups, leading to different chemical reactivities and applications.
- 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol is structurally similar but has a different substitution pattern on the aromatic ring, which can influence its chemical properties and biological activities.
Uniqueness: The unique combination of the methoxy groups and the stilbene backbone in [4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-15-12-18(16-22(21)26-2)9-8-17-10-13-20(14-11-17)23(24)19-6-4-3-5-7-19/h3-16H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZSJQCYSOSGQK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-FLUORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B5721511.png)

![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![3-METHOXY-2-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER](/img/structure/B5721536.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5721543.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5721568.png)

![2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE](/img/structure/B5721591.png)
![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)
![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
